![molecular formula C14H17N5O3S B2612512 ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1172438-37-7](/img/structure/B2612512.png)

ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

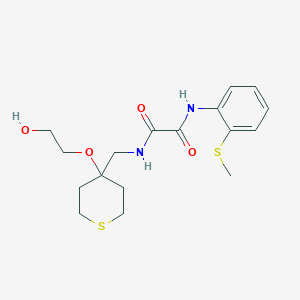

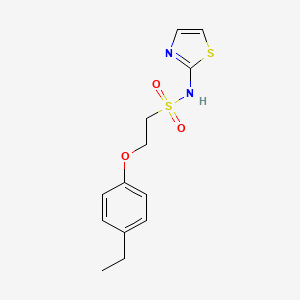

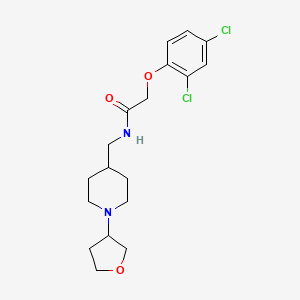

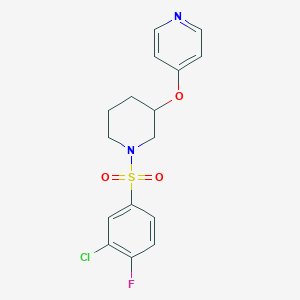

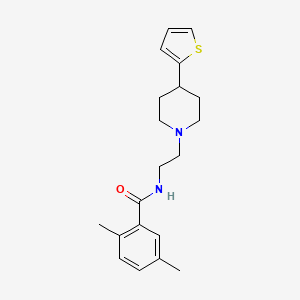

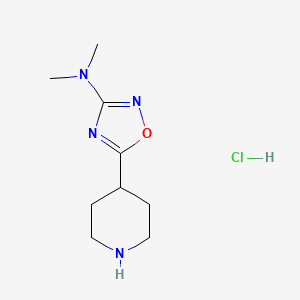

The compound “ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate” is a type of 1H-pyrazole-5-carboxamide derivative . These compounds have been studied for their potential fungicidal and insecticidal properties . They contain a phenyl thiazole moiety .

Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide compounds, including the one , involves a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of similar compounds involves reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1H-pyrazole-5-carboxamide moiety and a phenyl thiazole moiety . The structures are confirmed by 1H NMR, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .

Applications De Recherche Scientifique

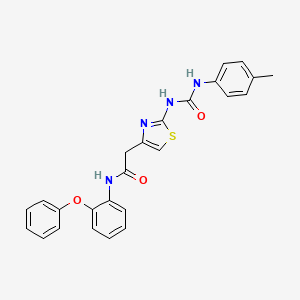

Preparation and Reactions for Biocidal Properties

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, upon hydrolysis and cyclization, yielded compounds with significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This illustrates the compound's potential in developing antimicrobial agents (Youssef et al., 2011).

Synthesis for Heterocyclic Chemistry

The synthesis process of related compounds involves interactions with various reagents, leading to the creation of novel heterocyclic systems. These synthesized compounds have been identified for their potential in creating new drugs with specific biological activities, demonstrating the chemical's utility in the development of new therapeutic agents (Mohamed, 2021).

Innovative Heterocycles in Pest Management

In agricultural research, derivatives of the chemical have been synthesized and evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work underscores the role of such compounds in developing new pesticides to protect crops from pests (Fadda et al., 2017).

Exploration in Organic Synthesis

The compound serves as a foundation for the synthesis of various heterocycles, highlighting its significance in organic chemistry research. By undergoing reactions with different reagents, it facilitates the creation of a wide range of heterocyclic compounds, contributing to the exploration of novel chemical entities (Ghaedi et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S/c1-3-22-14(21)19-7-5-9-11(8-19)23-13(16-9)17-12(20)10-4-6-15-18(10)2/h4,6H,3,5,7-8H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISQAPZUFWDGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)

![2-(1-naphthoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2612441.png)

![2-[(3-methoxyphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2612442.png)

![5-Bromopyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2612448.png)